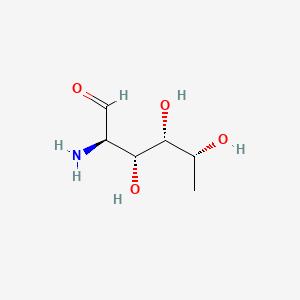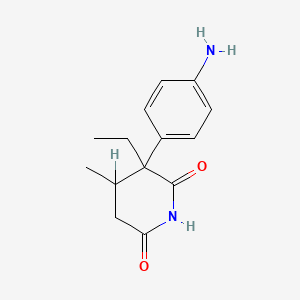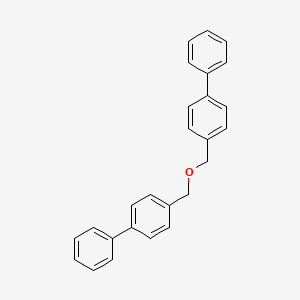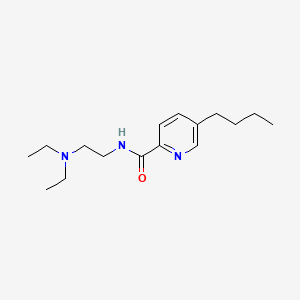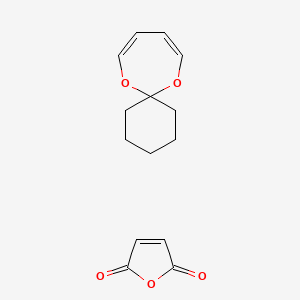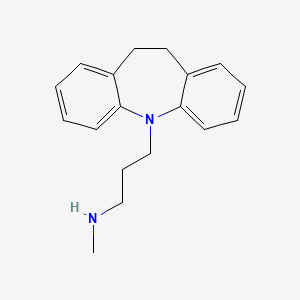
pelargonidin 3-O-rutinoside betaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pelargonidin 3-O-rutinoside betaine is the conjugate base of pelargonidin 3-O-rutinoside; major species at pH 7.3. It is a conjugate base of a pelargonidin 3-O-rutinoside.
Aplicaciones Científicas De Investigación
1. Bioavailability and Metabolism
Pelargonidin-3-O-rutinoside (Pg3R) demonstrates notable bioavailability and metabolism characteristics. When orally administered, Pg3R is absorbed in its intact form, reaching a maximum plasma concentration in about 60 minutes. Its metabolism primarily involves demethylation, making the demethylated metabolite dominant in plasma. Interestingly, the bioavailability of Pg3R is significantly higher than that of pelargonidin-3-O-glucoside (Pg3G), suggesting that the rutinoside linkage enhances bioavailability compared to glucoside linkage. This insight is crucial for understanding the biological effects and potential applications of Pg3R in scientific research (Xu et al., 2021).
2. α-Glucosidase Inhibition
Pelargonidin-3-O-rutinoside exhibits significant potential as an α-glucosidase inhibitor. This property is particularly relevant in the context of postprandial hyperglycemia management. The compound was isolated from strawberries, and its structure-activity relationship (SAR) was thoroughly analyzed. This discovery opens avenues for using Pg3R in diabetes research, particularly for improving blood sugar control after meals (Yang Xu et al., 2018).
3. Antioxidant Activity
Pg3R has been investigated for its antioxidant properties. In a study focusing on the bioactive composition of strawberries, Pg3R was identified as a major anthocyanin component, contributing significantly to the antioxidant activity of strawberries. This finding suggests the potential use of Pg3R in nutritional and pharmaceutical applications where antioxidant properties are desirable (A. Cerezo et al., 2010).
4. Interaction with Proteins
The interaction of Pg3R with dairy proteins has been explored. Fluorescence spectroscopy studies show that Pg3R can quench the fluorescence of proteins like β-lactoglobulin and caseinate. This interaction does not significantly alter the protein's secondary structure, implying a potential for Pg3R to be used in food science and nutrition for modifying the properties of protein-rich foods (I. Arroyo-Maya et al., 2016).
Propiedades
Fórmula molecular |
C27H30O14 |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-28,30-36H,9H2,1H3/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |
Clave InChI |
QCORKUZRFLLFCU-ASZXTAQUSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






